molecular formula C12H11NO3 B2497952 N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide CAS No. 505052-86-8

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide

Cat. No.: B2497952
CAS No.: 505052-86-8
M. Wt: 217.224
InChI Key: FIVWJYQOIBNCKH-UHFFFAOYSA-N
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Description

N-[2-(Hydroxymethyl)phenyl]furan-2-carboxamide (CAS 505052-86-8) is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound features a furan-2-carboxamide scaffold linked to an ortho-hydroxymethyl-substituted aniline moiety. While the specific biological activity and research applications of this exact molecule are not extensively detailed in the current literature, its structure provides a valuable framework for medicinal chemistry and drug discovery. The furan-2-carboxamide group is a significant pharmacophore in scientific research. Recent studies on analogous furan-2-carboxamide derivatives have demonstrated their relevance in developing therapeutic agents. For instance, similar compounds have been investigated as potential VEGFR-2 inhibitors for anticancer applications and as urotensin-II receptor antagonists for cardiovascular diseases . The incorporation of the 2-(hydroxymethyl)phenyl group offers a site for further chemical modification, which can be utilized to optimize physicochemical properties, solubility, and binding affinity for specific biological targets. This compound is intended for research applications such as use as a synthetic intermediate, building block in organic synthesis, or as a starting point for the development of novel bioactive molecules. Researchers can leverage its structure to explore structure-activity relationships (SAR) in relevant biological systems. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-8-9-4-1-2-5-10(9)13-12(15)11-6-3-7-16-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVWJYQOIBNCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NMM (N-methylmorpholine) under mild conditions . The reaction mixture is usually heated to facilitate the formation of the amide bond, and the product is purified by crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of new materials and chemical compounds due to its unique structural features, which allow for various functionalization reactions.

Table 1: Synthetic Applications of this compound

Application TypeDescription
Organic SynthesisUsed as a precursor in synthesizing pharmaceutical intermediates.
Material ScienceUtilized in developing organic semiconductors and polymers.
CatalysisActs as a catalyst or co-catalyst in various organic reactions.

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of furan compounds, including this compound, exhibit significant antimicrobial activity against various pathogens. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for antibiotic development.

Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of several furan derivatives, including this compound, against Escherichia coli and Staphylococcus aureus . The results demonstrated that this compound exhibited notable inhibition zones, suggesting its potential as an antimicrobial agent .

Table 2: Biological Activity Profiles

Activity TypeObserved Effects
AntibacterialEffective against E. coli and S. aureus
AnticancerPotential cytotoxic effects on cancer cell lines
Anti-inflammatoryExhibits properties that may reduce inflammation

Medicinal Chemistry

Drug Development Potential
this compound is being explored for its potential role in drug development. Its structural attributes allow it to interact with biological targets effectively, making it a promising scaffold for designing new therapeutic agents.

Mechanism of Action
The compound's mechanism may involve interaction with specific enzymes or receptors, modulating their activity through hydrogen bonding facilitated by the hydroxymethyl and carboxamide groups . This interaction enhances binding affinity and specificity, which is crucial for drug efficacy.

Industrial Applications

Use in Organic Semiconductors
In the field of materials science, this compound is utilized in the development of organic semiconductors. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 3: Industrial Applications

IndustryApplication
ElectronicsUsed in organic semiconductors for OLEDs
CoatingsIncorporated into coatings for enhanced durability and performance
AgrochemicalsPotential use in developing environmentally friendly pesticides

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide in biological systems is not fully understood. it is believed to interact with cellular components through its furan ring and amide group. The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function. Further studies are needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide, we compare it with structurally related furan-carboxamides and their derivatives. Key differences in substituents, biological activities, and mechanisms are highlighted below.

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Weight (g/mol) Notable Biological Activities Evidence Source
This compound Hydroxymethylphenyl ~233.22* Inferred: Antimicrobial, anticancer
N-[4-(carbamoylmethyl)phenyl]furan-2-carboxamide Carbamoylmethylphenyl Antimicrobial, anticancer
N-(2-{[(2-nitrophenyl)carbonyl]amino}ethyl)furan-2-carboxamide Nitrophenyl, ethyl linker Enzyme inhibition
N-[(2,6-Difluorophenyl)methyl]furan-2-carboxamide Difluorophenylmethyl 237.206 Bioactivity under investigation
N-(2-methoxy-2-(2-methoxyphenyl)ethyl)furan-3-carboxamide Methoxyphenyl, methoxyethyl Unique substitution-driven activity

*Calculated based on molecular formula C₁₂H₁₁NO₃.

Key Observations:

Hydroxymethyl vs. stronger hydrogen bonding) .

Polar vs. Nonpolar Substituents: Compared to methoxy or nitrophenyl groups (), the hydroxymethyl group may improve aqueous solubility and pharmacokinetics, critical for drug delivery .

Antimicrobial Activity:
  • Furan-carboxamides generally exhibit MIC values <5 μg/mL against bacterial strains, as seen in furan-based derivatives (). The hydroxymethyl group’s polarity may reduce membrane permeability compared to thiophene analogs (MIC <1 μg/mL) but improve activity against Gram-negative strains due to enhanced solubility .
  • Carbamoyl-substituted analogs () show stronger anticancer activity, suggesting that the hydroxymethyl group’s moderate polarity might balance cytotoxicity and selectivity .
Enzyme Interactions:
  • The hydroxymethyl group’s hydrogen-bonding capability (as inferred from ) could mimic natural substrates in enzyme binding pockets, similar to nitrophenyl derivatives () .

Pharmacological Potential and Challenges

  • Advantages : The hydroxymethyl group’s balance of polarity and hydrogen-bonding capacity makes this compound a candidate for oral bioavailability and CNS penetration, addressing limitations of more lipophilic analogs (e.g., methoxy derivatives in ) .
  • Challenges : Structural similarity to other furan-carboxamides necessitates detailed toxicity profiling to avoid off-target effects observed in nitrophenyl derivatives () .

Biological Activity

N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound consists of a furan ring substituted with a hydroxymethyl group at the 2-position of the phenyl ring and a carboxamide functional group. This configuration allows for various interactions with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Shows activity against Escherichia coli and Pseudomonas aeruginosa.
  • Fungal strains : Effective against Candida albicans and Fusarium oxysporum.

The Minimum Inhibitory Concentration (MIC) values for these activities typically range from 4.69 µM to 156.47 µM, depending on the specific strain tested .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific enzymes or receptors. The hydroxymethyl and carboxamide groups are crucial for forming hydrogen bonds with target proteins, thereby enhancing binding affinity and specificity. This interaction may inhibit essential enzymatic pathways in pathogens, leading to their growth inhibition or death .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the phenyl ring or furan moiety can significantly impact its efficacy:

Modification Effect on Activity
Hydroxymethyl group at the 2-positionEnhances antimicrobial activity
Substitution on the furan ringAlters solubility and bioavailability
Variations in carboxamide groupChanges binding affinity to target proteins

Compounds with additional hydroxyl groups or different substituents have been shown to improve activity against various strains, indicating that careful modification can lead to more potent derivatives .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria. The compound was tested in vitro, demonstrating MIC values comparable to established antibiotics, suggesting potential as a lead compound for antibiotic development .

Case Study 2: Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been investigated for anti-inflammatory effects. In vivo studies using carrageenan-induced inflammation models showed that this compound reduced swelling and pain significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Q & A

Q. What are the standard synthetic routes for N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide and its derivatives?

The synthesis of furan-2-carboxamide derivatives typically involves amide coupling reactions . A common method uses furan-2-carboxylic acid (or its chloride) reacted with an amine-substituted phenyl group under mild conditions. For example:

  • Coupling reagents : Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst .
  • Key steps : Activation of the carboxylic acid group, followed by nucleophilic attack by the amine group on the hydroxymethylphenyl moiety.
  • Purification : Recrystallization (e.g., chloroform/methanol mixtures) or column chromatography to isolate the product .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR to verify the furan ring, hydroxymethyl group, and amide bond connectivity. For example, the hydroxymethyl proton (-CH2_2OH) typically appears as a singlet at δ 4.5–5.0 ppm .
  • X-ray crystallography : Resolves bond lengths and dihedral angles between the furan and phenyl rings, critical for understanding planarity and intramolecular interactions .
  • Mass spectrometry (LC-MS) : Confirms molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination, methoxy substitution) influence biological activity?

  • Substituent effects :
    • Hydroxymethyl (-CH2_2OH) : Enhances solubility and hydrogen-bonding capacity, potentially improving target binding .
    • Fluorine or trifluoromethyl groups : Increase metabolic stability and bioavailability by modulating electron density and steric effects. For instance, 5-(2-fluorophenyl) analogs show enhanced anticancer activity due to stronger enzyme inhibition .
  • Methodology :
    • Structure-Activity Relationship (SAR) studies : Compare IC50_{50} values of derivatives in enzyme inhibition assays (e.g., kinase or protease targets) .
    • Computational docking : Use software like AutoDock to predict binding affinities with target proteins (e.g., SARS-CoV-2 3CL protease) .

Q. How can conflicting data on biological activity across derivatives be systematically addressed?

  • Data contradiction analysis :
    • Control experiments : Verify purity of compounds via HPLC and repeat assays under standardized conditions .
    • Statistical models : Apply multivariate analysis to decouple substituent effects from experimental variability (e.g., partial least squares regression) .
    • Crystallographic studies : Resolve structural ambiguities (e.g., intramolecular hydrogen bonds between the hydroxymethyl group and amide oxygen) that may alter activity .

Q. What strategies optimize the pharmacokinetic profile of this compound for therapeutic applications?

  • Approaches :
    • LogP optimization : Introduce hydrophilic groups (e.g., -OH, -NH2_2) to balance lipophilicity and improve absorption .
    • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., furan ring oxidation) and design derivatives with blocking groups (e.g., methyl substituents) .
    • In silico ADMET prediction : Tools like SwissADME predict permeability, cytochrome P450 interactions, and toxicity risks .

Methodological Guidelines

  • Synthetic optimization : Use Design of Experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst loading) .
  • Biological evaluation : Prioritize in vitro assays (e.g., cytotoxicity in cancer cell lines, antimicrobial disk diffusion) before advancing to in vivo models .
  • Data validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for NMR chemical shifts) .

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